4,6-Dimethylbenzene-1,2,3-triol

Description

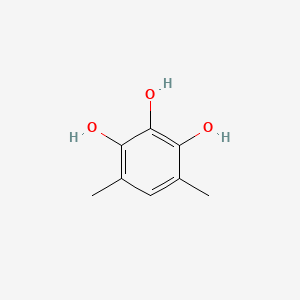

The compound 4,6-Dimethylbenzene-1,2,3-triol (C₈H₁₀O₃) is a trihydroxybenzene derivative with methyl substituents at positions 4 and 4. These analogs share a common benzene-1,2,3-triol core, where substituents significantly influence physicochemical properties, reactivity, and applications. For example, 4,6-Dinitrobenzene-1,2,3-triol (evidenced in multiple sources) demonstrates how electron-withdrawing groups enhance acidity and stability .

Properties

CAS No. |

15316-92-4 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.165 |

IUPAC Name |

4,6-dimethylbenzene-1,2,3-triol |

InChI |

InChI=1S/C8H10O3/c1-4-3-5(2)7(10)8(11)6(4)9/h3,9-11H,1-2H3 |

InChI Key |

YLOGRIIEIYDEGZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1O)O)O)C |

Synonyms |

4,6-Dimethyl-1,2,3-benzenetriol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure, substituent effects, and applications:

4,6-Dinitrobenzene-1,2,3-triol (C₆H₄N₂O₇)

- Molecular Weight : 216.11 g/mol .

- Substituents: Two nitro (-NO₂) groups at positions 4 and 5.

- Key Properties: High acidity due to electron-withdrawing nitro groups . Crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 6.7612 Å, b = 10.878 Å, c = 10.297 Å, and β = 92.75° . Applications: Intermediate in organic synthesis; used in coordination chemistry (e.g., ligand precursors) .

4,6-Dichlorobenzene-1,2,3-triol (C₆H₃Cl₂O₃)

- Molecular Weight : 192.95 g/mol (calculated from m/z = 192.9465) .

- Substituents : Two chloro (-Cl) groups at positions 4 and 6.

- Key Properties :

Benzene-1,2,3-triol (Pyrogallol, C₆H₆O₃)

- Molecular Weight : 126.11 g/mol.

- Substituents: No substituents (parent compound).

- Key Properties :

5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol (C₁₉H₂₂N₈O₅)

- Molecular Weight : 442.43 g/mol .

- Substituents: A complex hydrazono-methyl-triazine-morpholine group at position 4.

- Key Properties :

Data Table: Comparative Analysis of Substituted Benzene-1,2,3-triols

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (e.g., -NO₂): Increase acidity and thermal stability. For example, 4,6-Dinitrobenzene-1,2,3-triol has a pKa ~1–2 due to nitro groups stabilizing the deprotonated form .

- Electron-Donating Groups (e.g., -CH₃): Hypothetically, methyl groups would reduce acidity and enhance lipophilicity.

- Halogens (e.g., -Cl) : Increase environmental persistence and resistance to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.